SL910102
Overview
Description
SL910102 is a nonpeptide angiotensin AT1 receptor antagonist. It is primarily used in scientific research to study the effects of blocking the angiotensin II type 1 receptor, which plays a crucial role in regulating blood pressure and fluid balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
SL910102 is synthesized through a series of chemical reactions involving the formation of a benzothiazepine core structure. The synthetic route typically involves the following steps:
Formation of the Benzothiazepine Core: This involves the cyclization of appropriate precursors under specific conditions.
Functionalization: Introduction of various functional groups to the benzothiazepine core to achieve the desired chemical properties.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
SL910102 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
SL910102 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of angiotensin receptor antagonists.
Biology: Used to investigate the role of angiotensin II in various physiological processes.
Medicine: Potential therapeutic applications in treating hypertension and related cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals targeting the angiotensin II receptor .
Mechanism of Action
SL910102 exerts its effects by binding to the angiotensin II type 1 receptor, thereby blocking the action of angiotensin II. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure and fluid retention .
Comparison with Similar Compounds
SL910102 is unique among angiotensin receptor antagonists due to its nonpeptide structure. Similar compounds include:
Losartan: Another angiotensin II receptor antagonist but with a different chemical structure.
Valsartan: Similar in function but differs in its molecular composition.
Irbesartan: Another angiotensin receptor blocker with distinct pharmacokinetic properties .
This compound stands out due to its specific binding affinity and unique chemical properties, making it a valuable tool in scientific research .
Properties
IUPAC Name |
4-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N6O/c1-2-3-13-27-26(30(37)32-28(31-27)19-16-21-9-5-4-6-10-21)20-22-14-17-23(18-15-22)24-11-7-8-12-25(24)29-33-35-36-34-29/h4-12,14-15,17-18H,2-3,13,16,19-20H2,1H3,(H,31,32,37)(H,33,34,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAQSYFAKRGALR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=O)NC(=N1)CCC2=CC=CC=C2)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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